molecular formula C7H6BrNO2 B1355233 Methyl 6-bromopyridine-2-carboxylate CAS No. 26218-75-7

Methyl 6-bromopyridine-2-carboxylate

Cat. No. B1355233
CAS RN: 26218-75-7
M. Wt: 216.03 g/mol
InChI Key: SGNCOKUHMXLGAH-UHFFFAOYSA-N
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Description

“Methyl 6-bromopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H6BrNO2 . It is also known as “6-Bromopyridine-2-carboxylic Acid Methyl Ester”, “Methyl 6-Bromopicolinate”, and "6-Bromopicolinic Acid Methyl Ester" . It appears as a white to light yellow to light orange powder or crystal .


Molecular Structure Analysis

The molecular weight of “Methyl 6-bromopyridine-2-carboxylate” is 216.03 g/mol . Its SMILES string is COC(=O)c1cccc(Br)n1 and its InChI is 1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-bromopyridine-2-carboxylate” is a solid at 20 degrees Celsius . It has a melting point range of 93.0 to 97.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

1. Electrocatalytic Carboxylation

Methyl 6-bromopyridine-2-carboxylate is utilized in electrocatalytic processes. Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, resulting in the formation of 6-aminonicotinic acid. This method avoided the use of volatile and toxic solvents and catalysts, highlighting the potential of this compound in green chemistry applications (Feng, Huang, Liu, & Wang, 2010).

2. Synthesis of Pharmaceutical Intermediates

Methyl 6-bromopyridine-2-carboxylate plays a role in the synthesis of pharmaceutical intermediates. Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a dopamine and serotonin receptors antagonist, highlighting its importance in drug development (Hirokawa, Horikawa, & Kato, 2000).

3. Ruthenium(II) Bipyridine Complexes

Baroud et al. (2017) studied Ruthenium(II) bipyridine complexes involving methyl 6-bromopyridine-2-carboxylate derivatives. These complexes exhibited moderate cytotoxicity in cervical human tumor cells and were investigated for their electrochemical and binding properties, indicating their potential in medicinal chemistry (Baroud et al., 2017).

4. Synthesis of Tridentate Ligands

Charbonnière, Weibel, and Ziessel (2001) discussed the synthesis of tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from 5′-methyl-6-bromo-2,2′-bipyridine. These ligands are useful for complexation of lanthanide(III) cations, indicating the compound's relevance in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

5. Nav1.8 Sodium Channel Modulator Synthesis

The synthesis of N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, a Nav1.8 sodium channel modulator, involves methyl 6-bromopyridine-2-carboxylate as a keyintermediate. Fray et al. (2010) described the optimization of steps in this synthesis, demonstrating the compound's utility in developing therapeutics targeting sodium channels (Fray, Gillmore, Glossop, McManus, Moses, Praquin, Reeves, & Thompson, 2010).

6. Catalysis and Complex Formation

Galenko et al. (2019) developed a strategy for synthesizing new 2,2'-bipyridine ligands, including symmetrical and unsymmetrical 6,6'-binicotinates and 2,2'-bipyridine-5-carboxylates, starting from 4-propargylisoxazoles. This research demonstrates the utility of methyl 6-bromopyridine-2-carboxylate in complex ligand synthesis, relevant in catalysis and coordination chemistry (Galenko, Novikov, Shakirova, Shakirova, Kornyakov, Bodunov, & Khlebnikov, 2019).

Safety And Hazards

“Methyl 6-bromopyridine-2-carboxylate” is considered hazardous. It can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 6-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNCOKUHMXLGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584623
Record name Methyl 6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromopyridine-2-carboxylate

CAS RN

26218-75-7
Record name Methyl 6-bromo-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26218-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromopyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopicolinic acid methyl ester
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Synthesis routes and methods I

Procedure details

A mixture of 6-bromo-2-pyridinecarboxylic acid (0.3 g, 1.5 mmol), thionyl chloride (0.27 ml, 3.7 mmol) and DMF (catalytic amount) in methanol (10 ml) was heated to reflux for 2 hrs under nitrogen atmosphere. The reaction mixture was concentrated to dryness to provide methyl 6-bromo-2-pyridinecarboxylate.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-bromopicolinic acid (1.99 g) in DMF (10 mL) was treated with potassium carbonate (1.40 g) and then methyl iodide (4 mL) at room temperature for 20 h. The reaction mixture was diluted with dichloromethane (60 mL) and filtered. The filtrate was extracted with brine (twice), dried (MgSO4), and concentrated under vacuum to give methyl 6-bromopicolinate as a pale yellow solid (1.75 g).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Treat 6-bromopicolinic acid (1.99 g) in DMF (10 mL) with potassium carbonate (1.40 g) and then methyl iodide (4 mL) at room temperature for 20 h. Dilute the reaction mixture with dichloromethane (60 mL) and filter. Extract the filtrate with brine (twice), dry (MgSO4), and concentrate in vacuo to give methyl 6-Bromopicolinate pale yellow solid (1.75 g).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

6-Bromopyridine-2-carboxylic acid (6.000 g) was heated in refluxing methanol (180 mL) containing conc. sulphuric acid (2 mL) for 4 hrs. The reaction mixture was then cooled to ˜0° C. and conc. ammonia (4.8 mL) was added. The resulting solution was evaporated to give a white residue. This white solid was partitioned between brine and dichloromethane (100/100 mL). After thorough shaking the organic layer was dried (magnesium sulphate) and evaporated to give a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

6-Bromopicolinic acid (411 mg, 2.03 mmol) was slurried in anhydrous MeOH (6 ml). Concentrated sulfuric acid (0.3 ml) was added and the resulting solution was stirred at room temperature for approximately 3 h. EtOAc was added, followed by a saturated solution of sodium bicarbonate. The phases were separated, and the organic phase was washed with water, dried over MgSO4, and concentrated to dryness. The crude ester (313 mg) was used without further purification.
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Robert, C Hoarau, S Célanire, P Ribéreau, A Godard… - Tetrahedron, 2005 - Elsevier
… The procedure described above, using methyl 6-bromopyridine-2-carboxylate 13, gave 28 (285 mg, 99%): beige powder; mp 112 C; 1 H NMR (CDCl 3 ) δ 3.80 (s, 3H, CO 2 CH 3 ), 3.99 …
Number of citations: 16 www.sciencedirect.com
S Martínez de Salinas, ÁL Mudarra… - … A European Journal, 2019 - Wiley Online Library
… explore the reactivity of 1 Cu towards different representative organic electrophiles such as 10-iodobenzo[h]quinoline (4), benzyl bromide (5), methyl-6-bromopyridine-2-carboxylate (6) …
PW Smith, CE Moore, AL Rheingold… - Dalton Transactions, 2012 - pubs.rsc.org
In an effort to enforce a sterically hindered environment in transition-metal and main-group 2-picolinate complexes, the synthesis of the encumbering derivative 6-mesityl-2-picolinate (…
Number of citations: 2 pubs.rsc.org
PT Bremer, MS Hixon, KD Janda - Bioorganic & medicinal chemistry, 2014 - Elsevier
… Methyl-6-bromopyridine-2-carboxylate was reacted with 2,5-dimethoxyaniline to afford 43 as a colorless oil (41 mg, 44%) which was subsequently used in the next reaction. …
Number of citations: 25 www.sciencedirect.com
K Oukoloff, N Coquelle, M Bartolini, M Naldi… - European journal of …, 2019 - Elsevier
… To a solution of methyl 6-bromopyridine-2-carboxylate 50 (1.0 g, 4.63 mmol) in THF (15 mL) were added dichlorobis(triphenylphosphine)palladium (0.163 mg, 0.23 mmol), CuI (88 mg, …
Number of citations: 55 www.sciencedirect.com
JS Ulicki - 2014 - search.proquest.com
… Methyl 6-bromopyridine-2-carboxylate is commercial available from Aldrich for $50 US for … Methyl 6-bromopyridine-2-carboxylate is commercial and readly available from Aldrich which …
Number of citations: 2 search.proquest.com
G Sciortino, F Maseras - Theoretical Chemistry Accounts, 2023 - Springer
… b Trifluoromethylation at 50 ℃ of n4–6 (10-iodobenzo[h]quinoline, n4, benzyl bromide, n5, methyl-6-bromopyridine-2-carboxylate, n6) and trifluoromethylation at 50 ℃ of 1-(allyloxy)-2-…
Number of citations: 0 link.springer.com
C Odena, SM de Salinas, MHP Temprano - Revista de la Societat Catalana …, 2020 - raco.cat
… The methyl-6-bromopyridine-2-carboxylate (5Br) substrate was chosen not only for (a) the evaluation of the capability of copper species, and (2) to activate Csp2-Br bonds, but also (b) …
Number of citations: 5 www.raco.cat

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